molecular formula C9H6F4O3 B15292800 Methyl 4-fluoro-2-(trifluoromethoxy)benzoate

Methyl 4-fluoro-2-(trifluoromethoxy)benzoate

Cat. No.: B15292800
M. Wt: 238.14 g/mol
InChI Key: WZNZCUXBVDMPBZ-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-2-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H6F4O3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethoxy groups. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-2-(trifluoromethoxy)benzoate typically involves the esterification of 4-fluoro-2-(trifluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-2-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-fluoro-2-(trifluoromethoxy)benzoate is used in various fields of scientific research:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-2-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it useful in drug design and development, where it can modulate the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-fluoro-2-(trifluoromethoxy)benzoate is unique due to the presence of both fluorine and trifluoromethoxy groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical transformations and applications .

Properties

Molecular Formula

C9H6F4O3

Molecular Weight

238.14 g/mol

IUPAC Name

methyl 4-fluoro-2-(trifluoromethoxy)benzoate

InChI

InChI=1S/C9H6F4O3/c1-15-8(14)6-3-2-5(10)4-7(6)16-9(11,12)13/h2-4H,1H3

InChI Key

WZNZCUXBVDMPBZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)OC(F)(F)F

Origin of Product

United States

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